5-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that features a benzothiadiazole moiety linked to a triazolone ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved by reacting o-phenylenediamine with sulfur and nitrous acid.
Attachment of the Sulfanyl Group: The benzothiadiazole derivative is then reacted with a suitable thiol compound under basic conditions to introduce the sulfanyl group.
Formation of the Triazolone Ring: The final step involves the cyclization of the intermediate with hydrazine and a suitable carbonyl compound to form the triazolone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups in the benzothiadiazole moiety can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their electronic properties.
Biology and Medicine
Antitumor Activity: Research has shown that derivatives of this compound can induce apoptosis in cancer cells and cause cell cycle arrest.
Antimicrobial Properties: It has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Industry
Dye and Pigment Production: The benzothiadiazole moiety can be used in the synthesis of dyes and pigments with specific electronic properties.
Mechanism of Action
The mechanism by which 5-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its effects involves multiple pathways:
Antitumor Activity: The compound induces apoptosis through the activation of caspases and causes cell cycle arrest by interfering with DNA replication.
Antimicrobial Action: It disrupts bacterial cell wall synthesis, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
- (2,1,3-Benzothiadiazol-5-ylmethyl)methylamine hydrochloride
- (2,1,3-Benzothiadiazol-5-ylmethyl)amine trifluoroacetate
Uniqueness
5-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its combination of a benzothiadiazole moiety with a triazolone ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials.
Properties
Molecular Formula |
C15H11N5OS2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(2,1,3-benzothiadiazol-5-ylmethylsulfanyl)-4-phenyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C15H11N5OS2/c21-14-16-17-15(20(14)11-4-2-1-3-5-11)22-9-10-6-7-12-13(8-10)19-23-18-12/h1-8H,9H2,(H,16,21) |
InChI Key |
XQAVYGAKAMLGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NN=C2SCC3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
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